molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Cat. No. B2976348
M. Wt: 274.089
InChI Key: SBNGXSCCHPUWFR-UHFFFAOYSA-N
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Patent
US07396847B2

Procedure details

4-Bromo-3-fluoro-benzaldehyde oxime (55.7 g, 265.3 mmol) and ally alcohol (44 ml) were added to tetrahydrofuran (300 ml) and then bleach (1791 ml) was added. The reaction was stirred for four hours followed by extraction with tetrahydrofuran (2×200 ml). The organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the desired product (66 g).
Name
4-Bromo-3-fluoro-benzaldehyde oxime
Quantity
55.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][C:3]=1[F:11].[O:12]1C[CH2:15][CH2:14][CH2:13]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[CH2:15][CH:14]([CH2:13][OH:12])[O:8][N:7]=2)=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
4-Bromo-3-fluoro-benzaldehyde oxime
Quantity
55.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=NO)C=C1)F
Name
alcohol
Quantity
44 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with tetrahydrofuran (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=NOC(C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.